N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexyl group, a phenylpyridazinyl moiety, and a sulfanylacetamide linkage, making it an interesting subject for studies in organic chemistry and pharmacology.
Mechanism of Action
Target of Action
A structurally similar compound, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-n-(3,5-difluorophenyl)acetamide, has been found to target the zikv ns5 rna-dependent rna polymerase .
Mode of Action
Based on the structurally similar compound mentioned above, it can be hypothesized that it may interact with its target through hydrogen bonding .
Result of Action
A structurally similar compound has been found to inhibit zikv replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves the reaction of 6-phenylpyridazin-3-yl sulfanyl acetic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide: Similar structure but with a pyridinyl group instead of a phenyl group.
N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains an imidazo[2,1-b]thiazole scaffold.
Uniqueness
N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide stands out due to its unique combination of a cyclohexyl group and a phenylpyridazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17(19-15-9-5-2-6-10-15)13-23-18-12-11-16(20-21-18)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVKJHTWBVHVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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